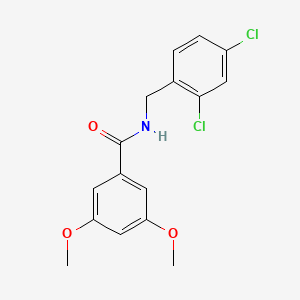![molecular formula C13H17N5 B5844939 2-amino-1-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile](/img/structure/B5844939.png)
2-amino-1-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-1-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile, commonly known as AG490, is a small molecule inhibitor that has been extensively studied for its potential in treating various diseases. It was first synthesized in the 1990s and has since been used in numerous scientific research studies.
Mécanisme D'action
AG490 works by inhibiting the activity of JAKs, which are enzymes that play a key role in the signaling pathways involved in many disease processes. By inhibiting JAKs, AG490 can block the activation of downstream signaling pathways, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects
AG490 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and modulate the immune response. It has also been shown to have neuroprotective effects in certain models of neurological disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of AG490 is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study. It has also been extensively studied, which means that there is a large body of research available on its potential uses and mechanisms of action. However, one limitation is that it can be difficult to target specific JAK isoforms, which can limit its effectiveness in certain disease processes.
Orientations Futures
There are a number of potential future directions for research on AG490. One area of interest is in developing more specific JAK inhibitors that can target individual isoforms. Another area of interest is in exploring the potential of AG490 in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, there is interest in exploring the potential of AG490 in treating other diseases, such as neurological disorders or infectious diseases.
Méthodes De Synthèse
AG490 can be synthesized using a variety of methods. One common method involves the reaction of 4,5-dimethyl-1H-pyrrole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-(1H-imidazol-1-yl)propylamine to form the AG490 intermediate, which is then converted to the final product by reaction with ammonia.
Applications De Recherche Scientifique
AG490 has been extensively studied for its potential in treating various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of certain enzymes, such as Janus kinases (JAKs), which play a key role in many disease processes.
Propriétés
IUPAC Name |
2-amino-1-(3-imidazol-1-ylpropyl)-4,5-dimethylpyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c1-10-11(2)18(13(15)12(10)8-14)6-3-5-17-7-4-16-9-17/h4,7,9H,3,5-6,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYQRTKHSDSNRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)N)CCCN2C=CN=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(4-fluoro-1-naphthyl)methyl]thio}-4-methyl-4H-1,2,4-triazole](/img/structure/B5844864.png)
![ethyl 4-{[(4-fluorophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate](/img/structure/B5844869.png)


![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)benzamide](/img/structure/B5844890.png)

![2-methoxy-4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl acetate](/img/structure/B5844923.png)
![methyl 3-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)-2-thiophenecarboxylate](/img/structure/B5844926.png)
![N-(2-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5844928.png)

![3-(2-chlorophenyl)-5-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-4-isoxazolecarboxamide](/img/structure/B5844965.png)
![N-(2-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5844979.png)
